Cas no 89151-44-0 (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate structure
89151-44-0 structure
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0
C12H23NO3
229.315923929214
MFCD03427086
61232
854140

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Properties

Names and Identifiers

    • N-Boc-4-Piperidineethanol
    • N-(tert-Butoxycarbonyl)-4-piperidineethanol
    • 4-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1-BOC-4-(2-HYDROXYETHYL)PIPERIDINE
    • 2-(3-(benzylaMino)oxetan-3-yl)ethanol
    • Boc-4-(2-hydroxyethyl) piperidine
    • N-BOC-4-piperidine-β-ethanol
    • N-tert-Butoxycarbonyl-4-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • Boc-2-(4-piperidyl) ethanol
    • 1-Boc-4-(2-hydroxy-ethyl)-piperidine
    • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • 1,1-Dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • 1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperidine
    • 1-tert-Butoxycarbonyl-4-piperidineethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidinyl)ethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidyl)ethanol
    • 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]ethanol
    • 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]ethanol
    • 4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-Hydroxyethyl)-1-(tert-butoxycarbonyl)piperidine
    • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • N-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • N-Boc-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • tert-Butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethanol
    • tert-butyl 4-(2hydroxyethyl)piperidine-1-carboxylate
    • STL555024
    • t-butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 89151-44-0
    • 1-(tert-Butoxycarbonyl)piperidine-4-ethanol
    • 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • CS-M1539
    • 1-t-Butyloxycarbonyl-4-(2-hydroxyethyl)piperidine
    • AC-29348
    • Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • 1-t-butoxycarbonyl-4-hydroxyethylpiperidine
    • 4-(2-HYDROXYETHYL)PIPERIDINE, N-BOC PROTECTED
    • 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine
    • DTXSID30357554
    • t-butyl 4-(2-hydroxyethyl)piperidin-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • 2-(1-tert-butoxycarbonylpiperidin-4-yl)ethanol
    • 2-(N-tert-butyloxycarbonyl-4-piperidyl)ethanol
    • 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine
    • CHEMBL5305244
    • BBL101228
    • 1-tert-butoxycarbonyl-4-(2-hydroxyethyl)piperidine
    • 1-PIPERIDINECARBOXYLIC ACID, 4-(2-HYDROXYETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • PB33688
    • 2-(n-tert-butoxycarbonyl-4-piperidyl)ethanol
    • SCHEMBL310405
    • TS-00599
    • 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine
    • 1-t-Butyloxycarbonyl-4-hydroxyethylpiperidine
    • tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate
    • 2-(N-BOC-PIPERIDIN-4-YL)ETHANOL
    • 1-(tert-butoxycarbonyl)piperidin -4-ethanol
    • t-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • N-Boc-4-(2-hydroxyethyl)piperidine
    • N-TERT-BUTOXYCARBONYL-4-PIPERIDINEETHANOL
    • N-Boc-4-(2-hydroxy-ethyl)-piperidine
    • N-tert-butoxycarbonyl-2-(4-piperidinyl)ethanol
    • 4-(2-Hydroxyeth-1-yl)-1-tert-butoxycarbonylpiperidine
    • 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • EN300-154218
    • tert-Butyl 4-(hydroxyethyl)piperidine-1-carboxylate
    • STR09751
    • AKOS005258053
    • YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidine-carboxylate
    • t-butyl 4-(2-hydroxyethyl)tetrahydro-pyridine-1(2H)-carboxylate
    • N-Boc-4-piperidine-ethanol
    • 4-(2-hydroxy-1-ethyl)-1-tert-butoxycarbonyl-piperidine
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)-piperidine
    • 1-(t-butyloxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • MFCD03427086
    • N-Boc-4-piperidineethanol, 97%
    • SY002535
    • 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine
    • J-524597
    • 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • N-Boc-4-piperidine ethanol
    • N-BOC-2-(piperidin-4-yl)ethanol
    • tert-butyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)-piperidine-1-carboxylate
    • +Expand
    • MFCD03427086
    • YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
    • O=C(N1CCC(CCO)CC1)OC(C)(C)C

Computed Properties

  • 229.16800
  • 1
  • 4
  • 5
  • 229.16779360g/mol
  • 16
  • 227
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • nothing
  • 0
  • 49.8Ų

Experimental Properties

  • 1.95380
  • 49.77000
  • n20/D 1.4730(lit.)
  • 120-150 °C/0.5 mmHg(lit.)
  • Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • Colorless to Yellow Liquid
  • Not determined
  • 1.043 g/mL at 25 °C(lit.)

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Security Information

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB57964-1g
1-Boc-4-(2-hydroxyethyl)piperidine
89151-44-0 97%
1g
$5.00 2024-04-19
Alichem
A129006296-25g
N-Boc-4-Piperidineethanol
89151-44-0 95%
25g
$155.40 2023-08-31
Ambeed
A150552-1g
N-Boc-4-Piperidineethanol
89151-44-0 97%
1g
$6.0 2024-05-28
Apollo Scientific
OR1989-1g
4-(2-Hydroxyethyl)piperidine, N-BOC protected
89151-44-0 97%
1g
£16.00 2024-07-28
AstaTech
56416-5/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
5g
$38 2023-09-17
Crysdot LLC
CD11028006-25g
N-Boc-4-Piperidineethanol
89151-44-0 97%
25g
$117 2024-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0022-100g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0 95%
100g
$285 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB01045-10G
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0 97%
10g
¥ 145.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045775-5g
N-Boc-4-Piperidineethanol
89151-44-0 98%
5g
¥100.00 2024-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002535-1g
N-Boc-4-piperidineethanol
89151-44-0 ≥97%
1g
¥26.25 2024-07-09

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 min, 10 - 23 °C; overnight, rt
Reference
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent
Kurasawa, Osamu ; Miyazaki, Tohru; Homma, Misaki; Oguro, Yuya; Imada, Takashi; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1084-1104

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
Reference
Synthesis of Quinuclidines by Intramolecular Silver-Catalysed Amine Additions to Alkynes
Breman, Arjen C.; Ruiz-Olalla, Andrea; van Maarseveen, Jan H.; Ingemann, Steen; Hiemstra, Henk, European Journal of Organic Chemistry, 2014, 2014(33), 7413-7425

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 h, 23 °C
Reference
A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer
Mi, Yuan; Corey, E. J., Tetrahedron Letters, 2006, 47(15), 2515-2516

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
Reference
Chemo- and regioselective direct functional group installation through catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds
Li, Zhao; Yazaki, Ryo; Ohshima, Takashi, Organic Letters, 2016, 18(14), 3350-3353

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 16 h, rt
Reference
En Route to a Practical Primary Alcohol Deoxygenation
Dai, Xi-Jie; Li, Chao-Jun, Journal of the American Chemical Society, 2016, 138(16), 5433-5440

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 16 h, rt
Reference
N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist
Kitbunnadaj, Ruengwit; Hashimoto, Takeshi; Poli, Enzo; Zuiderveld, Obbe P.; Menozzi, Alessandro; et al, Journal of Medicinal Chemistry, 2005, 48(6), 2100-2107

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  overnight, rt
Reference
Orthogonal C-O Bond Construction with Organogermanes
Dahiya, Amit; Gevondian, Avetik G.; Schoenebeck, Franziska, Journal of the American Chemical Society, 2023, 145(14), 7729-7735

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, 50 °C
Reference
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, reflux
Reference
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
Du, Fangyu; Zhou, Qifan; Fu, Yang; Zhao, Hanqi; Chen, Yuanguang; et al, New Journal of Chemistry, 2019, 43(17), 6549-6554

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Raw materials

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Preparation Products

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Suppliers

YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
Audited Supplier Audited Supplier
(CAS:89151-44-0)
TU MENG TING
15102763473
1400868822@qq.com
Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:89151-44-0)
GUO YIN
13657291602
1208480055@qq.com
arotchem Science(changzhou) Co.,Ltd
Audited Supplier Audited Supplier
(CAS:89151-44-0)
ZHU XIAN SHENG
18961208250
horley.zhu@arotchem.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89151-44-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89151-44-0)
TANG SI LEI
15026964105
2881489226@qq.com

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
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